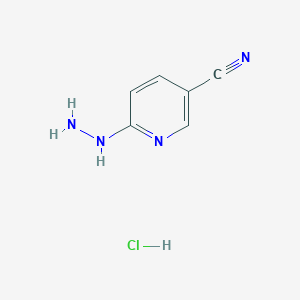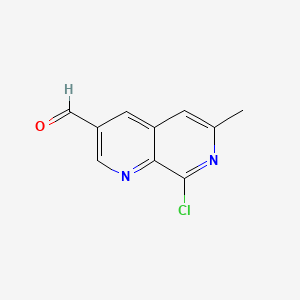
8-Chloro-6-methyl-1,7-naphthyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-6-methyl-1,7-Naphthyridine-3-carboxaldehyde is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-6-methyl-1,7-Naphthyridine-3-carboxaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization and chlorination steps . The reaction conditions often require elevated temperatures and the use of specific catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-chloro-6-methyl-1,7-Naphthyridine-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the aldehyde group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
8-chloro-6-methyl-1,7-Naphthyridine-3-carboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-6-methyl-1,7-Naphthyridine-3-carboxaldehyde involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating key biological processes .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Known for its biological activities and applications in medicinal chemistry.
1,6-Naphthyridine: Exhibits anticancer and antimicrobial properties.
1,8-Naphthyridine: Used in the synthesis of pharmaceuticals and materials science.
Uniqueness
8-chloro-6-methyl-1,7-Naphthyridine-3-carboxaldehyde stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C10H7ClN2O |
|---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
8-chloro-6-methyl-1,7-naphthyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H7ClN2O/c1-6-2-8-3-7(5-14)4-12-9(8)10(11)13-6/h2-5H,1H3 |
InChI Key |
WHMJEMQBYQUIBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C(=N1)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


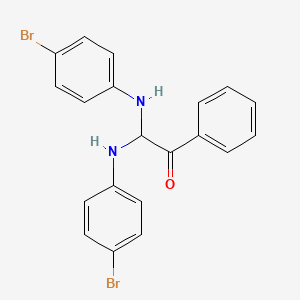
![3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13934430.png)
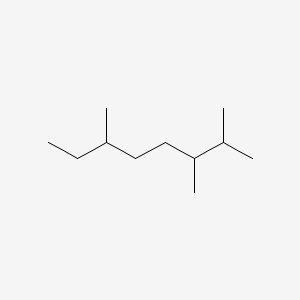
![4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13934439.png)
![2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)-](/img/structure/B13934459.png)
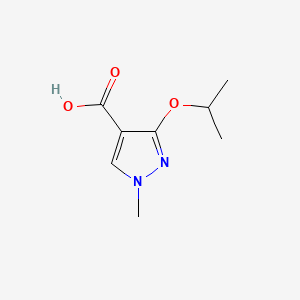
![3-(1h-Indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13934472.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)-](/img/structure/B13934477.png)
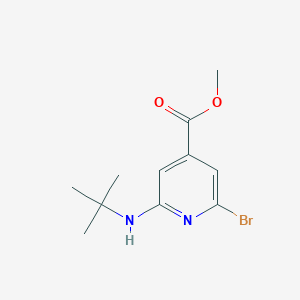

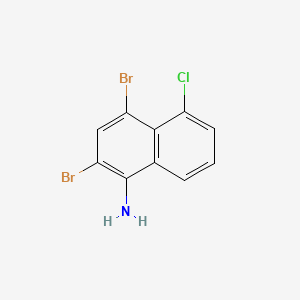
![9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro-](/img/structure/B13934496.png)
![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-oxetan-3-yl}-carbamic acid benzyl ester](/img/structure/B13934508.png)
